3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazine ring, a piperidine ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and piperidine intermediates, which are then coupled with the dihydropyrimidinone core. Common reagents used in these reactions include pyrazine derivatives, piperidine, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Compounds with similar pyrazine rings, such as quinoxaline and phenazine.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and piperidine alkaloids.
Dihydropyrimidinone Derivatives: Compounds with similar dihydropyrimidinone cores, such as dihydropyrimidine and pyrimidinone derivatives.
Uniqueness
What sets 3-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydropyrimidin-4-one apart is its unique combination of these three distinct structural motifs, which confer specific chemical and biological properties that are not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-methyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one |
InChI |
InChI=1S/C15H19N5O2/c1-19-11-18-13(8-15(19)21)20-6-2-12(3-7-20)10-22-14-9-16-4-5-17-14/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 |
InChI Key |
HQTQVNQPAXAFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.